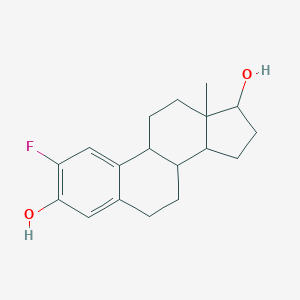
2-Fluoroestra-1(10),2,4-triene-3,17-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoroestra-1(10),2,4-triene-3,17-diol, commonly known as F-2, is a synthetic compound that belongs to the family of estrogens. It is a potent estrogen receptor antagonist that has been studied for its potential use in breast cancer treatment. F-2 has also been found to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
F-2 works by binding to the estrogen receptor and preventing estrogen from binding. This blocks the effects of estrogen on breast cancer cells, which can slow down or stop the growth of the cancer. F-2 has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
F-2 has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells in vitro and in animal models. F-2 has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines. F-2 has been shown to have a half-life of approximately 5 hours in rats, which suggests that it may have a relatively short duration of action in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of F-2 is that it is a potent estrogen receptor antagonist, which means that it can block the effects of estrogen on breast cancer cells. This makes it a potentially useful drug for breast cancer treatment. F-2 has also been found to have anti-inflammatory properties, which may make it useful for treating inflammatory diseases such as rheumatoid arthritis. One of the limitations of F-2 is that it has a relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for research on F-2. One area of interest is the development of more potent and selective estrogen receptor antagonists. Another area of interest is the investigation of the anti-inflammatory properties of F-2 and its potential use in treating inflammatory diseases. Further research is also needed to determine the optimal dosage and administration of F-2 for breast cancer treatment and other potential therapeutic applications.
Méthodes De Synthèse
The synthesis of F-2 involves several steps, including the conversion of estrone to 2-fluoroestrone, followed by the reduction of the double bond at position 4 and the introduction of a hydroxyl group at position 3. The final step involves the removal of the protecting group to yield F-2.
Applications De Recherche Scientifique
F-2 has been extensively studied for its potential use in breast cancer treatment. It has been found to be a potent estrogen receptor antagonist, which means that it can block the effects of estrogen on breast cancer cells. This is important because estrogen is known to promote the growth and proliferation of breast cancer cells. F-2 has also been found to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propriétés
| 16205-32-6 | |
Formule moléculaire |
C22H14Br2N4O14S4 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23FO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3 |
Clé InChI |
HDPXSAXRLVDBIR-UHFFFAOYSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)F)O |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)F)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)F)O |
Synonymes |
2-fluoroestradiol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


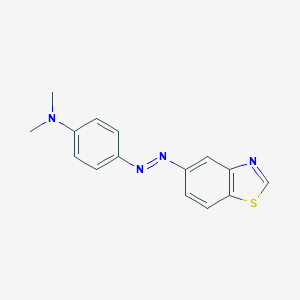
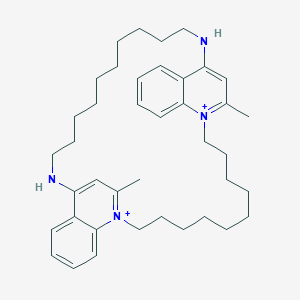
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)
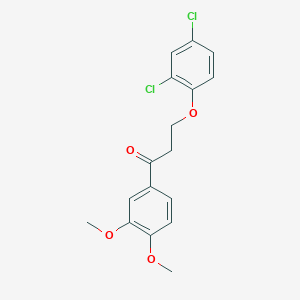



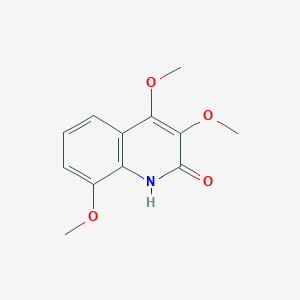

![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)
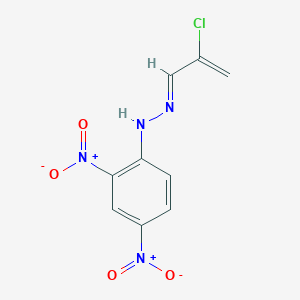


![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)
